IKK-2 Inhibitory Potency: 37 nM IC50 vs. BMS-345541 (0.3 μM)
(Rac)-PF-184 inhibits recombinant human IKK-2 with an IC50 of 37 nM [1]. In direct cross-study comparison, BMS-345541, a widely used reference IKK-2 inhibitor, exhibits an IC50 of 0.3 μM (300 nM) in cell-free assays [2]. This represents an approximately 8-fold greater potency for (Rac)-PF-184.
| Evidence Dimension | IKK-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | BMS-345541: 0.3 μM (300 nM) |
| Quantified Difference | 8.1-fold lower IC50 (higher potency) |
| Conditions | Recombinant human IKK-2 enzyme; cell-free assay |
Why This Matters
Higher potency enables use of lower concentrations in cellular and in vivo models, reducing the risk of off-target effects and compound solubility issues.
- [1] Ziegelbauer, K., et al. (2009). Journal of Pharmacology and Experimental Therapeutics, 331(3), 1012-1022. View Source
- [2] Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. View Source
